3-[(3-Bromobenzyl)oxy]benzoyl chloride CAS number
3-[(3-Bromobenzyl)oxy]benzoyl chloride CAS number
As a Senior Application Scientist, I have structured this technical whitepaper to provide a comprehensive, mechanistic, and practical guide to working with 3-[(3-Bromobenzyl)oxy]benzoyl chloride . Rather than a generic overview, this document dissects the compound's orthogonal reactivity, details the causality behind its synthesis, and provides self-validating protocols designed for immediate implementation in drug discovery and materials science workflows.
Executive Summary & Chemical Identity
3-[(3-Bromobenzyl)oxy]benzoyl chloride is a highly versatile, bifunctional electrophilic building block. It features two distinct reactive centers: a highly electrophilic acyl chloride and a palladium-reactive aryl bromide. This orthogonal reactivity allows chemists to perform sequential functionalizations—such as rapid amidation or esterification at the carbonyl center, followed by transition-metal-catalyzed cross-coupling at the aryl bromide—making it an invaluable intermediate in the synthesis of complex peptidomimetics, biaryl compounds, and targeted therapeutics.
Physicochemical Profiling
The quantitative and structural data for this compound are summarized below to ensure accurate stoichiometric calculations and handling[1][2].
| Property | Value |
| Chemical Name | 3-[(3-Bromobenzyl)oxy]benzoyl chloride |
| CAS Number | 1160250-09-8 |
| Molecular Formula | C₁₄H₁₀BrClO₂ |
| Molecular Weight | 325.59 g/mol |
| Appearance | Off-white to pale yellow solid/viscous liquid |
| Reactivity Profile | Moisture-sensitive (lachrymator); Orthogonal bifunctionality |
| Storage Conditions | Inert atmosphere (Argon/N₂), 2–8 °C, strictly anhydrous |
Mechanistic Synthesis Workflow
The synthesis of 3-[(3-bromobenzyl)oxy]benzoyl chloride is typically executed via a two-stage process: a Williamson ether synthesis followed by acyl chloride formation.
Causality in Experimental Design: Directly reacting 3-hydroxybenzoic acid with 3-bromobenzyl bromide in the presence of a base often leads to unwanted esterification at the carboxylic acid site. To circumvent this, "Expertise & Experience" dictates starting with methyl 3-hydroxybenzoate . This protects the carboxylate, ensuring the nucleophilic phenoxide selectively attacks the benzyl bromide. Following etherification, a mild saponification yields the intermediate acid, which is then converted to the acyl chloride.
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Step 1: Williamson Ether Synthesis. The reaction proceeds via an S_N2 mechanism. The base deprotonates the phenol to form a phenoxide nucleophile, which attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide, displacing the bromide ion ([3], [4]).
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Step 2: Acyl Chloride Formation. Thionyl chloride (SOCl₂) is utilized with a catalytic amount of Dimethylformamide (DMF). DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly activates the carboxylic acid. The subsequent nucleophilic attack by chloride expels SO₂ and HCl gases, driving the reaction forward irreversibly ([5]).
Caption: Mechanistic workflow from methyl 3-hydroxybenzoate to the final acyl chloride product.
Orthogonal Reactivity & Applications
The strategic value of 3-[(3-bromobenzyl)oxy]benzoyl chloride lies in its dual reactivity. The acyl chloride is a "hard" electrophile, reacting instantaneously with amines and alcohols. The aryl bromide is a "soft" electrophile, remaining inert during amidation but highly reactive under palladium catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
Caption: Bifunctional reactivity map highlighting orthogonal pathways for late-stage functionalization.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) to verify the success of each transformation before proceeding, minimizing downstream failures.
Protocol A: Synthesis of 3-[(3-Bromobenzyl)oxy]benzoic Acid
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Etherification: Dissolve methyl 3-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.5 M). Add anhydrous K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature to generate the phenoxide.
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Alkylation: Dropwise add 3-bromobenzyl bromide (1.05 eq). Heat the reaction to 60 °C for 4 hours.
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IPC 1 (TLC): Check the reaction via TLC (Hexane/EtOAc 4:1). The starting phenol should disappear, replaced by a higher Rf, UV-active spot.
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Saponification: Cool the mixture, add THF and 2M aqueous LiOH (3.0 eq). Stir at room temperature for 3 hours.
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IPC 2 (LC-MS): Sample the reaction. LC-MS must show the complete disappearance of the ester mass and the appearance of the acid mass (
m/z ~305/307)[6]. -
Workup: Acidify the aqueous layer with 1M HCl to pH 2. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate acid.
Protocol B: Conversion to 3-[(3-Bromobenzyl)oxy]benzoyl Chloride
Caution: Perform entirely in a fume hood under an inert atmosphere. Acyl chlorides are moisture-sensitive lachrymators.
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Activation: Dissolve 3-[(3-bromobenzyl)oxy]benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.3 M) under Argon.
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Catalysis: Add 2 drops of anhydrous DMF.
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Chlorination: Slowly add Thionyl Chloride (SOCl₂) (2.0 eq) dropwise at 0 °C. Ebullition (release of SO₂ and HCl) will be observed. Warm to room temperature and stir for 3 hours.
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IPC 3 (Methanol Quench - Critical Step): Acyl chlorides degrade on standard LC-MS columns. Self-validation trick: Withdraw a 10 µL aliquot and quench it into 200 µL of anhydrous methanol containing a drop of triethylamine. Analyze this quenched sample via LC-MS. You should observe the precise mass of the methyl ester (
m/z ~321/323), confirming the acyl chloride was successfully formed. -
Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess SOCl₂. Co-evaporate twice with anhydrous toluene to strip residual SOCl₂. The resulting 3-[(3-bromobenzyl)oxy]benzoyl chloride (CAS: 1160250-09-8)[7] should be used immediately in the next step or stored strictly under Argon at -20 °C.
References
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Echemi - Chemical Properties: 3-[(3-bromobenzyl)oxy]benzoyl chloride. Echemi. Retrieved from:1
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BLDpharm - Compound Catalog: 1160250-99-6 | Related Acyl Chlorides. BLDpharm. Retrieved from: 7
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Master Organic Chemistry: The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from:3
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Allen - Reaction Mechanisms: How is benzoic acid converted to Benzyl alcohol. Allen. Retrieved from: 5
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ACS Omega: Mechanism of Williamson ether synthesis reaction in Solid–Liquid–Liquid Phase Transfer Catalysis System. ACS Publications. Retrieved from: 4
Sources
- 1. echemi.com [echemi.com]
- 2. 62290-54-4|4-((4-Bromobenzyl)oxy)benzoyl chloride|BLD Pharm [bldpharm.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. allen.in [allen.in]
- 6. echemi.com [echemi.com]
- 7. 1160250-99-6|5-Bromo-2-((3-methylbenzyl)oxy)benzoyl chloride|BLD Pharm [bldpharm.com]
